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Compound of Interest

Compound Name: 4-Fluorophenoxyacetic acid

Cat. No.: B1294924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Fluorophenoxyacetic acid, a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This
document also outlines the typical experimental protocols for obtaining such spectra, offering a
foundational understanding for researchers.

Chemical Structure and Properties

o |[UPAC Name: 2-(4-fluorophenoxy)acetic acid

e CAS Number: 405-79-8[1][2]

e Molecular Formula: CsH7FO3[1][2]

e Molecular Weight: 170.14 g/mol [1][2]

o Appearance: White to light beige crystalline powder

e Melting Point: 104-104.5 °C

Spectroscopic Data
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The following tables summarize the key spectroscopic data obtained from established spectral

databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (3)
ppm

Multiplicity

Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results

Aromatic Protons

Data not available in

search results

Data not available in

search results

Data not available in

search results

Methylene Protons (-
CHz-)

Data not available in

search results

Data not available in

search results

Data not available in

search results

Carboxylic Acid
Proton (-COOH)

13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm

Assignment

Data not available in search results

Carbonyl Carbon (-C=0)

Data not available in search results

Aromatic Carbon bonded to Oxygen

Data not available in search results

Aromatic Carbon bonded to Fluorine

Data not available in search results

Aromatic Carbons

Data not available in search results

Methylene Carbon (-CH2-)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
Data not available in search ) )
Broad O-H stretch (Carboxylic Acid)
results
Data not available in search o
Strong C=0 stretch (Carboxylic Acid)
results
Data not available in search ]
Medium C-O stretch (Ether)
results
Data not available in search )
Medium C-F stretch
results
Data not available in search _ .
Medium Aromatic C-H stretch
results
Data not available in search )
Strong Aromatic C=C stretch

results

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum

mlz Relative Intensity (%) Assignment
Data not available in search

170 [M]* (Molecular lon)
results
Data not available in search

112 [M - COOH - HJ*

results

Other significant peaks

Data not available in search

results

Fragment lons

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound like 4-Fluorophenoxyacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials and Instruments:

4-Fluorophenoxyacetic acid sample (5-25 mg for *H, 50-100 mg for 13C)[3]
Deuterated solvent (e.g., CDCls, DMSO-de)[4]

NMR spectrometer (e.g., 300 or 500 MHZz)

NMR tubes

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh the 4-Fluorophenoxyacetic acid sample and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean NMR tube to remove any particulate matter.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal
of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then
optimized through a process called "shimming" to obtain sharp spectral lines.

Acquisition of tH NMR Spectrum:

o Set the appropriate spectral parameters, including the number of scans, pulse width, and
acquisition time.

o Acquire the Free Induction Decay (FID) signal.
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o The FID is then Fourier transformed by the software to generate the *H NMR spectrum.

e Acquisition of 33C NMR Spectrum:
o Switch the spectrometer to the 3C nucleus frequency.

o Set the appropriate spectral parameters. Due to the low natural abundance of 13C, a larger
number of scans and a longer acquisition time are typically required compared to *H NMR.

[5]

o Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H
coupling, resulting in a single peak for each unique carbon atom.[5]

o Acquire and process the FID to obtain the 3C NMR spectrum.

o Data Processing: Process the spectra using the spectrometer's software. This includes
phase correction, baseline correction, and referencing the chemical shifts to an internal
standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Materials and Instruments:
e 4-Fluorophenoxyacetic acid sample

o FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -
ATR)

e Spatula
Procedure (using ATR accessory):

o Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This
will be subtracted from the sample spectrum to remove interferences from the instrument
and the atmosphere.
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» Sample Application: Place a small amount of the solid 4-Fluorophenoxyacetic acid sample
directly onto the ATR crystal.

e Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact
between the sample and the crystal.

o Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The instrument
measures the infrared radiation that is absorbed by the sample.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final infrared spectrum. The x-axis is typically represented in
wavenumbers (cm~1) and the y-axis as percent transmittance or absorbance.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft cloth to remove all traces of the sample.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid
in its identification and structural elucidation.

Materials and Instruments:

e 4-Fluorophenoxyacetic acid sample

e Mass spectrometer with an Electron lonization (El) source

o Direct insertion probe or Gas Chromatograph (GC) inlet system
Procedure (using a direct insertion probe):

o Sample Preparation: Place a small amount of the solid sample into a capillary tube or onto
the tip of the direct insertion probe.

« Introduction into the Mass Spectrometer: Insert the probe into the high-vacuum source of the
mass spectrometer.

» Vaporization: Gently heat the probe to vaporize the sample into the ion source.
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 lonization: The vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]*), and
to fragment into smaller, charged ions.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

o Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Acquisition: The instrument's software records and displays the mass spectrum, which
is a plot of relative ion intensity versus m/z.

o Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion,
providing the molecular weight of the compound. The fragmentation pattern provides
valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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